Introduction: A Versatile Scaffold in Modern Chemistry
Introduction: A Versatile Scaffold in Modern Chemistry
An In-Depth Technical Guide to 4-Chloroquinoline-2-carboxylic acid
4-Chloroquinoline-2-carboxylic acid is a heterocyclic organic compound that serves as a pivotal building block in synthetic chemistry.[1] Its quinoline core, a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery, appearing in numerous natural and synthetic bioactive molecules.[2] The specific placement of a chloro group at the 4-position and a carboxylic acid at the 2-position creates a unique electronic and steric environment, rendering the molecule a highly versatile intermediate for developing novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.
Core Identification:
Physicochemical Properties
The functional groups of 4-Chloroquinoline-2-carboxylic acid dictate its physical and chemical behavior, influencing its reactivity and suitability for various synthetic transformations.
| Property | Value / Description | Source(s) |
| CAS Number | 15733-82-1 | [5][6][7] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][5] |
| Molecular Weight | 207.61 g/mol | [3][5] |
| IUPAC Name | 4-chloroquinoline-2-carboxylic acid | [3] |
| Purity | Typically ≥ 95% | [1][5] |
| Appearance | White or grey solid | [4] |
| GHS Signal Word | Warning | [3] |
| GHS Hazard Class | Irritant | [3] |
Synthesis Strategies: Constructing the Core Scaffold
The synthesis of substituted quinolines is a well-established field of organic chemistry, with several named reactions providing access to the core ring system. The specific substitution pattern of 4-chloroquinoline-2-carboxylic acid requires precise regioselective control.
Conceptual Synthetic Workflow
The general approach involves either building the quinoline ring with the desired functionalities already present on the precursors or performing regioselective functionalization on a pre-formed quinoline ring.
Caption: Key application areas derived from the 4-Chloroquinoline-2-carboxylic acid scaffold.
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Pharmaceutical Development: The compound is a key intermediate for synthesizing molecules targeting infectious diseases, inflammation, and cancer. [2][4]The quinoline core is fundamental to a class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [8]Its derivatives are explored for antimalarial and anticancer properties. [4]* Agrochemical Chemistry: It is used in the formulation of effective pesticides and herbicides, where it can enhance the efficacy of the active ingredients. [4]* Material Science: The compound can be incorporated into polymers and coatings to improve chemical resistance and durability. [4]* Analytical and Biochemical Research: The nitrogen atom of the quinoline ring and the oxygens of the carboxylic acid can act as a chelating agent for metal ions, a property exploited in developing sensitive analytical detection methods. [3]It is also used in biochemical research for enzyme inhibition and receptor binding studies. [4]Computational methods like molecular docking are used to predict how derivatives might bind to biological targets, such as the SARS-CoV-2 main protease. [3]
Analytical Characterization
Confirming the identity and purity of 4-Chloroquinoline-2-carboxylic acid is critical for its use in synthesis and research.
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High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. [4][9]A typical method for related quinoline compounds would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. [10]Detection is commonly performed using a UV detector.
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
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Mass Spectrometry (MS): Provides the exact mass of the compound, confirming its molecular formula.
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Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 4-Chloroquinoline-2-carboxylic acid.
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General Hazards: The compound is classified as an irritant, causing skin, eye, and respiratory irritation. [3][11]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [12][13]Avoid contact with skin and eyes. [14]* First Aid Measures:
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Skin Contact: Wash off immediately with plenty of soap and water. [12][13] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [12][13] * Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [12][13] * Ingestion: Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person. [13]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [14]
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Conclusion
4-Chloroquinoline-2-carboxylic acid (CAS No: 15733-82-1) is more than just a chemical intermediate; it is a versatile platform for innovation. Its established synthetic routes and diverse reactivity profile provide chemists and drug discovery professionals with a powerful tool for creating next-generation molecules. From life-saving pharmaceuticals to advanced materials, the applications stemming from this core scaffold underscore its significance in modern chemical science. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential.
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